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Introduction
The extraction of high-quality genomic DNA from fungi is a critical first step for a wide range of

molecular applications, including polymerase chain reaction (PCR), sequencing, and

phylogenetic analysis. Fungal cell walls, rich in polysaccharides like chitin and glucans, present

a significant challenge for efficient cell lysis and DNA purification. Cationic detergents, such as

tetradecyltrimethylammonium bromide (TTAB), are effective agents for disrupting fungal cell

membranes and separating DNA from contaminating polysaccharides.

This document provides a detailed protocol for fungal DNA extraction using a TTAB-based

method. While many established protocols utilize the closely related compound

cetyltrimethylammonium bromide (CTAB), TTAB, with its 14-carbon alkyl chain, can also be

effectively employed. The underlying principle of both methods is the ability of the cationic

detergent to form complexes with proteins and most polysaccharides, which can then be

removed from the solution, leaving the DNA to be precipitated. This protocol is adapted from

well-established CTAB methods for fungal DNA extraction.[1][2][3][4][5][6][7][8]
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The TTAB-based DNA extraction method relies on the lytic action of the cationic detergent

TTAB in a high-salt buffer. The buffer helps to maintain the stability of the DNA and aids in the

removal of proteins and other cellular debris. TTAB solubilizes cell membranes and forms

insoluble complexes with most polysaccharides and proteins at low salt concentrations. By

adjusting the salt concentration, DNA can be selectively precipitated. The protocol involves cell

lysis, removal of contaminants with an organic extraction, and precipitation and washing of the

DNA.

Quantitative Data Summary
The following table summarizes typical quantitative data obtained from fungal DNA extraction

protocols using cationic detergents like CTAB, which are expected to be comparable when

using TTAB. The actual yield and purity can vary depending on the fungal species, the age of

the culture, and the starting material (mycelia vs. spores).

Parameter Typical Range Notes

DNA Yield
60 µg – 230 µg per 200 mg of

wet fungal mass[5]

Yield can be significantly

influenced by the efficiency of

cell wall disruption.

DNA Purity (A260/A280) 1.8 – 2.0

A ratio of ~1.8 is generally

considered pure for DNA.

Lower ratios may indicate

protein contamination.

DNA Purity (A260/A230) > 2.0

Ratios lower than 2.0 may

indicate contamination with

polysaccharides or other

organic compounds.

Processing Time 2.5 – 4 hours

The duration can vary based

on incubation times and the

number of samples being

processed.[5]
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This protocol is a comprehensive guide for extracting high-quality genomic DNA from fungal

mycelium using a TTAB-based lysis buffer.

Materials and Reagents
Fungal Mycelium: Freshly harvested or stored at -80°C.

Liquid Nitrogen: For grinding frozen mycelium.

Sterile Mortar and Pestle

Microcentrifuge Tubes (1.5 mL and 2.0 mL)

Microcentrifuge

Water Bath or Heating Block (65°C)

Pipettes and Sterile Pipette Tips

TTAB Extraction Buffer:

2% (w/v) Tetradecyltrimethylammonium Bromide (TTAB)

100 mM Tris-HCl (pH 8.0)

20 mM EDTA (pH 8.0)

1.4 M NaCl

1% (w/v) Polyvinylpyrrolidone (PVP) (optional, aids in removing polyphenols)

Prepare fresh and pre-heat to 65°C before use.

2-Mercaptoethanol (add to TTAB buffer just before use to a final concentration of 0.2% v/v)

Chloroform:Isoamyl Alcohol (24:1 v/v)

Isopropanol (ice-cold)
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70% Ethanol (ice-cold)

TE Buffer (pH 8.0):

10 mM Tris-HCl (pH 8.0)

1 mM EDTA (pH 8.0)

RNase A (10 mg/mL)

Procedure
Sample Preparation and Cell Lysis:

1. Harvest approximately 100-200 mg of fresh or frozen fungal mycelium.

2. Freeze the mycelium in liquid nitrogen and immediately grind it into a fine powder using a

pre-chilled sterile mortar and pestle.

3. Transfer the powdered mycelium to a 2.0 mL microcentrifuge tube.

4. Add 700 µL of pre-heated (65°C) TTAB Extraction Buffer (with 2-mercaptoethanol added).

5. Vortex briefly to mix and incubate at 65°C for 30-60 minutes in a water bath or heating

block. Invert the tubes every 10-15 minutes to ensure thorough mixing.

Organic Extraction:

1. After incubation, cool the tubes to room temperature.

2. Add an equal volume (700 µL) of chloroform:isoamyl alcohol (24:1).

3. Mix gently by inverting the tubes for 5-10 minutes to form an emulsion. Caution: Do not

vortex vigorously as this can shear the genomic DNA.

4. Centrifuge at 12,000 x g for 10 minutes at 4°C.

5. Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube,

avoiding the protein layer at the interface and the lower organic phase.
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DNA Precipitation:

1. Add 0.7 volumes (approximately 490 µL) of ice-cold isopropanol to the aqueous phase.

2. Mix gently by inverting the tube until a white, stringy DNA precipitate is visible.

3. Incubate at -20°C for at least 30 minutes to enhance precipitation.

4. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

DNA Washing and Resuspension:

1. Carefully decant the supernatant without disturbing the DNA pellet.

2. Wash the pellet by adding 1 mL of ice-cold 70% ethanol.

3. Centrifuge at 10,000 x g for 5 minutes at 4°C.

4. Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature.

Do not over-dry the pellet as it can be difficult to resuspend.

5. Resuspend the DNA pellet in 50-100 µL of TE Buffer. To aid in resuspension, you can

incubate the tube at 55-60°C for 10 minutes.

6. (Optional) For applications sensitive to RNA contamination, add 1 µL of RNase A (10

mg/mL) and incubate at 37°C for 30 minutes.

DNA Quality and Quantity Assessment:

1. Determine the concentration and purity of the extracted DNA using a spectrophotometer

(e.g., NanoDrop) by measuring the absorbance at 260 nm, 280 nm, and 230 nm.

2. Visualize the integrity of the DNA by running an aliquot on a 1% agarose gel. High

molecular weight DNA should appear as a single, sharp band.

Visualizations
Experimental Workflow
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Caption: Workflow for Fungal DNA Extraction using TTAB.
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Logical Relationship of TTAB Method Components
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Caption: Mechanism of TTAB-based DNA purification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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